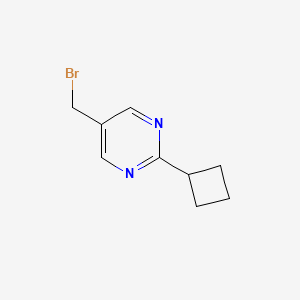

5-(Bromomethyl)-2-cyclobutylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

5-(bromomethyl)-2-cyclobutylpyrimidine |

InChI |

InChI=1S/C9H11BrN2/c10-4-7-5-11-9(12-6-7)8-2-1-3-8/h5-6,8H,1-4H2 |

InChI Key |

JUVZKYNUTZVCJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC=C(C=N2)CBr |

Origin of Product |

United States |

Foundational & Exploratory

5-(Bromomethyl)-2-cyclobutylpyrimidine CAS 2002472-31-1 properties

An In-depth Technical Guide to 5-(Bromomethyl)-2-cyclobutylpyrimidine (CAS 2002472-31-1): A Versatile Intermediate for Drug Discovery

Disclaimer: The compound this compound (CAS 2002472-31-1) is a novel chemical entity with limited to no direct representation in publicly accessible scientific literature or commercial catalogs as of the date of this guide. The following information has been expertly compiled and extrapolated from foundational organic chemistry principles and data from closely related structural analogs. This guide is intended for research and development professionals to anticipate the compound's properties, reactivity, and safe handling.

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically essential molecules, including nucleobases like cytosine and thymine.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-infective, and immunomodulatory effects.[2][3] The functionalization of the pyrimidine scaffold is therefore a critical endeavor in drug discovery.

This guide focuses on this compound, a compound poised to be a highly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the C5 position, combined with a cyclobutyl moiety at C2, offers a unique combination of reactivity and structural complexity, making it an attractive building block for creating novel compound libraries for pharmacological screening.

PART 1: Molecular Profile and Physicochemical Properties

The molecular structure combines an aromatic pyrimidine heterocycle with a strained cyclobutane ring and a reactive benzylic-like bromide. These features dictate its physical and chemical properties. While experimental data for this specific molecule is unavailable, we can predict its key properties with a high degree of confidence based on analogs such as (Bromomethyl)cyclobutane and various substituted bromopyrimidines.[4][5]

| Property | Predicted Value / Description | Rationale / Analog Source |

| CAS Number | 2002472-31-1 | - |

| Molecular Formula | C₉H₁₁BrN₂ | Calculated |

| Molecular Weight | 227.10 g/mol | Calculated |

| Exact Mass | 226.01056 Da | Calculated |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid. | Based on (Bromomethyl)cyclobutane (liquid) and other bromopyrimidines (solids).[5] |

| Boiling Point | Estimated: >200 °C | Higher than (Bromomethyl)cyclobutane (123-124 °C) due to the larger pyrimidine core.[5] |

| Density | Estimated: >1.3 g/mL | Expected to be denser than water, similar to related brominated compounds.[5] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water. | The non-polar cyclobutyl group and the overall organic structure predict this solubility profile.[6] |

| Hydrogen Bond Acceptors | 2 (The two pyrimidine nitrogens) | Calculated |

| Rotatable Bond Count | 2 | Calculated |

PART 2: Proposed Synthesis and Mechanistic Considerations

A robust and logical synthesis for this compound would proceed via a two-step sequence: first, the construction of the 2-cyclobutyl-5-methylpyrimidine core, followed by selective free-radical bromination of the 5-methyl group.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Free-Radical Bromination

This protocol describes the selective bromination of the methyl group, a critical step in the synthesis. This method is adapted from well-established Wohl-Ziegler bromination procedures for similar substrates.[7]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyclobutyl-5-methylpyrimidine (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Addition of Brominating Agent: Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution. NBS is preferred as it provides a low, constant concentration of Br₂, minimizing side reactions.

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction Conditions: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be accelerated by irradiation with a broad-spectrum light source to facilitate the homolytic cleavage of the initiator and Br₂.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. A key indicator is the consumption of the dense NBS, which will be replaced by the less dense succinimide floating on top of the solvent.

-

Workup: Once complete, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

Causality Behind Choices:

-

NBS as Bromine Source: NBS is the reagent of choice for allylic and benzylic brominations because it maintains a very low concentration of elemental bromine, which is generated in situ. This selectivity prevents competitive electrophilic aromatic substitution on the pyrimidine ring.

-

Radical Initiator: The reaction proceeds via a free-radical chain mechanism. An initiator like AIBN is required to start the chain reaction by generating initial radicals upon heating or UV exposure.

PART 3: Chemical Reactivity and Synthetic Utility

The primary site of reactivity for this compound is the bromomethyl group. It is analogous to a benzylic bromide, making it an excellent electrophile for Sₙ2 (nucleophilic substitution) reactions. The bromide ion (Br⁻) is an excellent leaving group, being the conjugate base of a strong acid (HBr), which makes this compound significantly more reactive than its chloro-analogue.[2]

This high reactivity allows for the facile introduction of a wide variety of nucleophiles, making the compound a versatile scaffold for building molecular diversity.

General Reaction Scheme: Nucleophilic Substitution

Caption: General Sₙ2 reaction pathway.

Potential Synthetic Transformations

| Nucleophile Class | Reagent Example | Resulting Functional Group | Application / Importance |

| Amines (N-Alkylation) | Primary/Secondary Amines (R₂NH) | -CH₂-NR₂ | Introduction of basic centers, key for receptor binding. |

| Alcohols/Phenols (O-Alkylation) | Sodium Phenoxide (NaOAr) | -CH₂-OAr (Ether) | Forms ether linkages, common in bioactive molecules. |

| Thiols (S-Alkylation) | Sodium Thiolate (NaSR) | -CH₂-SR (Thioether) | Creates thioether bonds, important for enzyme inhibitors. |

| Carboxylates | Sodium Acetate (NaOAc) | -CH₂-OAc (Ester) | Forms an ester, can be hydrolyzed to the alcohol. |

| Cyanide | Sodium Cyanide (NaCN) | -CH₂-CN (Nitrile) | Chain extension; can be hydrolyzed to acid or reduced to amine. |

| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ (Azide) | Precursor for amines (via reduction) or triazoles (via click chemistry). |

PART 4: Predicted Spectroscopic Characterization

While an experimental spectrum is not available, the structure of this compound allows for a confident prediction of its key spectroscopic features based on extensive data from related pyrimidine derivatives.[1][8][9][10]

| Spectroscopy | Predicted Features | Rationale |

| ¹H NMR | δ ~8.8-9.0 ppm (s, 2H, H2 & H4 of pyrimidine) δ ~4.5 ppm (s, 2H, -CH₂Br) δ ~3.5-3.7 ppm (quintet, 1H, -CH- of cyclobutyl) δ ~2.0-2.4 ppm (m, 6H, remaining cyclobutyl -CH₂) | The pyrimidine protons are deshielded by the electronegative nitrogen atoms. The bromomethyl protons appear as a characteristic singlet in the benzylic region. The cyclobutyl signals will show complex splitting patterns. |

| ¹³C NMR | δ ~160-170 ppm (C2, C4, C6 of pyrimidine) δ ~120-130 ppm (C5 of pyrimidine) δ ~30-40 ppm (-CH₂Br) δ ~20-35 ppm (Cyclobutyl carbons) | Aromatic carbons appear in the typical downfield region. The carbon bearing the bromine is shifted downfield. |

| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch) ~2950-2850 (Aliphatic C-H stretch) ~1600-1450 (C=C and C=N ring stretching) ~1250 (C-N stretch) ~600-700 (C-Br stretch) | These are characteristic vibrational modes for the functional groups present in the molecule.[9] |

| Mass Spec (EI) | M⁺ peak at m/z 226/228 (approx. 1:1 ratio) Key fragment: [M-Br]⁺ at m/z 147 | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of nearly equal intensity. Loss of the bromine radical is a predicted major fragmentation pathway. |

PART 5: Safety, Handling, and Storage

As a bromomethyl-substituted heterocyclic compound, this compound should be handled with extreme care. It is predicted to be a hazardous substance based on data from structurally similar compounds like 5-Bromo-2-(bromomethyl)pyrimidine.[11]

Predicted Hazards (GHS):

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Recommended Precautions and Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[15]

-

Inhalation/Ingestion: Move to fresh air. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.[15]

-

Storage and Stability:

-

Storage Conditions: Store in a tightly sealed container in an inert atmosphere (e.g., under Argon or Nitrogen). Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A recommended storage temperature is 2-8 °C.

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and moisture.[12] The compound may be corrosive to metals.

References

- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogen

- IR, NMR spectral data of pyrimidine derivatives.

- Safety D

- SAFETY D

- SDS US. CRC Industries.

- SAFETY D

- 5-(Bromomethyl)pyrimidine. PubChem.

- Material Safety D

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.

- Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity.

- 5-Bromo-2-(bromomethyl)pyrimidine. Sigma-Aldrich.

- A Comparative Analysis of the Reactivity of 5-(Chloromethyl)- and 5-(Bromomethyl)-2-methylpyrimidin-4-amine. Benchchem.

- An overview on synthesis and biological activity of pyrimidines. SciSpace.

- Synthesis of Densely Substituted Pyrimidine Deriv

- SYNTHESIS OF PYRIMIDINE DERIV

- 1-(3,3-Bis(hydroxymethyl)cyclobutyl)-5-methylpyrimidine-2,4(1H,3H)-dione. BLDpharm.

- 5-Bromo-2-(methylthio)pyrimidine. Boron Molecular.

- 5-Bromo-2-cyclopropylpyrimidine. CymitQuimica.

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. PMC.

- 5-Bromo-2-cyclopropylpyrimidine. PubChem.

- (Bromomethyl)cyclobutane. Benchchem.

- Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • )

- 5-Bromo-2-(bromomethyl)pyrimidine. BLD Pharm.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Bromomethyl)cyclobutane | 17247-58-4 | Benchchem [benchchem.com]

- 6. CAS 304902-96-3: 5-Bromo-2-cyclopropylpyrimidine [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. researchgate.net [researchgate.net]

- 11. 1193116-74-3|5-Bromo-2-(bromomethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 12. ci.lancaster.ma.us [ci.lancaster.ma.us]

- 13. leap.epa.ie [leap.epa.ie]

- 14. farnell.com [farnell.com]

- 15. fishersci.com [fishersci.com]

2-cyclobutyl-5-bromomethylpyrimidine molecular weight and formula

Executive Summary

2-Cyclobutyl-5-bromomethylpyrimidine (Formula: C₉H₁₁BrN₂) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Its structural value lies in the cyclobutyl moiety , which offers a metabolically stable, lipophilic alternative to isopropyl or tert-butyl groups, and the 5-bromomethyl handle , a highly reactive electrophile that facilitates the rapid attachment of the pyrimidine core to nucleophilic pharmacophores.

This guide details the physicochemical properties, validated synthetic pathways, and reactivity profile of this compound, designed for researchers requiring high-purity intermediate synthesis.

Part 1: Physicochemical Profile

| Property | Data | Technical Note |

| IUPAC Name | 5-(Bromomethyl)-2-cyclobutylpyrimidine | |

| Molecular Formula | C₉H₁₁BrN₂ | |

| Molecular Weight | 227.10 g/mol | Calculated using standard atomic weights (Br ≈ 79.90). |

| Physical State | White to off-white solid | Low melting point solid (predicted mp: 45–55 °C). |

| Solubility | DCM, THF, Ethyl Acetate | Poorly soluble in water; hydrolytically unstable in aqueous base. |

| LogP (Predicted) | ~2.5 – 2.8 | Cyclobutyl group significantly increases lipophilicity vs. methyl. |

| Stability | Moisture Sensitive | The benzylic-like bromide is prone to hydrolysis; store under Ar/N₂ at -20°C. |

Structural Analysis

-

Electronic Character: The pyrimidine ring is electron-deficient, making the C5-methyl protons slightly acidic. However, the bromomethyl group at C5 is activated for nucleophilic attack (Sₙ2) due to the resonance stabilization of the transition state by the aromatic ring.

-

Steric Bulk: The cyclobutyl ring at C2 adopts a "puckered" conformation, providing unique steric occlusion that can enhance selectivity for enzyme binding pockets compared to planar aromatic substituents.

Part 2: Synthetic Architecture

Direct bromination of 2-cyclobutyl-5-methylpyrimidine is possible but often suffers from poor selectivity due to the competing radical bromination of the cyclobutyl methine proton. The authoritative synthetic route utilizes a de novo pyrimidine construction followed by functional group interconversion.

Validated Synthetic Workflow

Step 1: Amidine Synthesis

Precursor: Cyclobutanecarbonitrile (CAS 4426-11-3)

-

Pinner Reaction: Treat nitrile with dry HCl in anhydrous methanol/ethanol at 0°C to form the imidate ester hydrochloride.

-

Ammonolysis: React the imidate with anhydrous ammonia in methanol to yield cyclobutanecarboxamidine hydrochloride .

-

Checkpoint: Verify formation by MS (M+H = 99.1).

-

Step 2: Pyrimidine Ring Construction

Reagent: Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (Vinamidinium equivalent).

-

Condensation: Reflux cyclobutanecarboxamidine with the vinamidinium salt (or methyl 2-formyl-3-hydroxypropionate) in DMF/MeOH.

-

Result: Formation of Methyl 2-cyclobutylpyrimidine-5-carboxylate .

Step 3: Reduction to Alcohol

Precursor: Methyl 2-cyclobutylpyrimidine-5-carboxylate

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

-

Conditions: Anhydrous THF, -78°C to 0°C.

-

Product: (2-Cyclobutylpyrimidin-5-yl)methanol .

-

Critical Control: Quench carefully (Fieser method) to avoid opening the pyrimidine ring or hydrolyzing the cyclobutane.

-

Step 4: Bromination (The Target)

Precursor: (2-Cyclobutylpyrimidin-5-yl)methanol

-

Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃ (Appel Reaction).

-

Protocol: Add PBr₃ (0.4 eq) dropwise to the alcohol in DCM at 0°C. Stir for 2 hours.

-

Purification: Rapid aqueous wash (NaHCO₃) and flash chromatography. Do not distill (thermal instability).

Synthesis Diagram (Graphviz)

Figure 1: Step-wise synthetic pathway from commercial nitrile precursors to the bromomethyl target.

Part 3: Reactivity & Applications

The 5-bromomethyl group acts as a "soft" electrophile. Its primary utility is in Fragment-Based Drug Discovery (FBDD) , where it serves as a linker to attach the pyrimidine scaffold to secondary amines or thiols.

Key Transformations

-

Amination (Sₙ2): Reacts with primary/secondary amines (e.g., piperazines, morpholines) to form 5-aminomethylpyrimidines . This is a common motif in kinase inhibitors (e.g., targeting PI3K or mTOR).

-

Thioetherification: Reacts with thiols to form thioethers, often used to probe hydrophobic pockets in enzymes.

-

Carbon-Carbon Bond Formation: Can undergo Suzuki coupling (if converted to a boronate via displacement) or alkylation of enolates.

Reactivity Logic Map

Figure 2: Primary reactivity modes. The benzylic bromide allows rapid diversification of the scaffold.

Part 4: Analytical Characterization

To validate the synthesis of 2-cyclobutyl-5-bromomethylpyrimidine , the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Pyrimidine Protons (C4-H, C6-H): Singlet or tight doublet around δ 8.6 – 8.8 ppm . (Characteristic of 2,5-disubstituted pyrimidines).

-

Bromomethyl (-CH₂Br): Singlet at δ 4.4 – 4.5 ppm . (Deshielded by Br and aromatic ring).

-

Cyclobutyl Methine (CH): Quintet at δ 3.6 – 3.8 ppm .

-

Cyclobutyl Methylenes (CH₂): Multiplets in the range of δ 1.8 – 2.5 ppm (6 protons total).

Mass Spectrometry (LC-MS)

-

Isotope Pattern: The presence of one Bromine atom will yield a characteristic 1:1 doublet at M and M+2.

-

Peaks:

-

[M+H]⁺: 227.1 (⁷⁹Br)

-

[M+H+2]⁺: 229.1 (⁸¹Br)

-

-

Note: If the mass spectrum shows a single peak at ~163, the bromine has been hydrolyzed to the alcohol (sample degradation).

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Describes the condensation of amidines with vinamidinium salts).

-

PubChem. 2-Bromo-5-cyclobutylpyridine (Analogous Structure). CID 45788480. (Used for structural property estimation).

-

BLD Pharm. 2-Cyclobutylpyrimidine-5-carboxylic acid (CAS 1355171-56-0).[1][6][7][8] (Commercially available precursor confirming the stability of the scaffold).

- Gupton, J. T., et al. (1999). The Application of Vinamidinium Salts to the Synthesis of 2,4-Disubstituted Thiophenes and Pyrimidines. Tetrahedron. (Foundational chemistry for the pyrimidine ring closure).

Sources

- 1. 126230-73-7|2-(tert-Butyl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. Annulation of ketones with vinamidinium hexafluorophosphate salts: an efficient preparation of trisubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1707579-44-9|4-Chloro-2-ethyl-5-propylpyrimidine|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS:2416235-12-4, 2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride-毕得医药 [bidepharm.com]

- 7. 1355171-56-0|2-Cyclobutylpyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 2-环丁基嘧啶-5-甲醛 | 2-Cyclobutylpyrimidine-5-carbaldehy | 1517117-22-4 - 乐研试剂 [leyan.com]

Methodological & Application

Harnessing the Potential of 5-(Bromomethyl)-2-cyclobutylpyrimidine as a Precision Alkylating Agent in Drug Discovery

An Application Guide for Researchers

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] The strategic functionalization of this heterocycle is paramount for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.[3] This guide provides a detailed exploration of 5-(Bromomethyl)-2-cyclobutylpyrimidine, a versatile alkylating agent designed for the precise introduction of the 2-cyclobutylpyrimidine motif onto various nucleophilic substrates. The incorporation of a cyclobutyl ring can enhance metabolic stability and offer unique conformational constraints compared to more common alkyl or aryl substituents.[4][5] We present its chemical properties, a foundational reaction mechanism, detailed protocols for N- and O-alkylation, purification strategies, and essential safety guidelines to empower researchers in drug development to effectively utilize this valuable synthetic intermediate.

Reagent Profile and Reactivity

This compound is a bifunctional molecule featuring a reactive bromomethyl group appended to a pyrimidine core. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the benzylic-like methylene carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity makes it an efficient agent for alkylating a wide range of nucleophiles under relatively mild conditions.

The primary mode of reaction is a bimolecular nucleophilic substitution (SN2) mechanism. A suitable base deprotonates the nucleophile (e.g., an amine, phenol, or thiol), generating an anion that subsequently attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form a new carbon-nucleophile bond.[6]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source / Note |

| Chemical Formula | C₉H₁₁BrN₂ | Inferred from structure |

| Molecular Weight | 227.10 g/mol | Inferred from structure |

| Appearance | White to off-white solid | Typical for similar compounds |

| Reactivity | Electrophilic Alkylating Agent | SN2 reactions |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, THF | Inferred from typical reaction solvents[3][7] |

| Hazard Statements | H302, H315, H319, H335 | Based on similar brominated heterocycles[8][9] |

| Safety Profile | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[8][9] | Alkylating agents are potentially mutagenic.[10][11] |

General Alkylation Mechanism & Workflow

The alkylation process follows a logical and well-established pathway. First, the nucleophilic substrate is activated by deprotonation with a suitable base. This activated nucleophile then reacts with the alkylating agent. The reaction progress is monitored until completion, followed by a standard aqueous workup to remove inorganic salts and unreacted base. Finally, the crude product is purified to isolate the desired compound.

Caption: General experimental workflow for pyrimidine alkylation.[3]

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

Protocol 1: General Procedure for N-Alkylation of a Heterocyclic Amine

This protocol is suitable for the alkylation of secondary amines found in heterocycles like indoles or imidazoles.[7]

Materials and Reagents:

-

Nucleophilic substrate (e.g., indole, 1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the heterocyclic amine (1.0 eq) and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir the suspension vigorously for 10 minutes at room temperature.

-

Reagent Addition: Add this compound (1.1 eq) to the mixture.

-

Reaction Monitoring: Stir the reaction at room temperature (or heat to 50-60 °C if the reaction is sluggish). Monitor the progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours).[13]

-

Work-up: Once complete, pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic phase with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.[14]

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol details the alkylation of a phenolic hydroxyl group, a common transformation in medicinal chemistry.[15]

Materials and Reagents:

-

Phenolic substrate (e.g., 4-hydroxybenzaldehyde, 1.0 eq)

-

This compound (1.1 eq)

-

Cesium carbonate (Cs₂CO₃, 1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the phenolic substrate (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M).

-

Base Addition: Add cesium carbonate (1.5 eq). The use of Cs₂CO₃ often leads to faster and cleaner reactions for O-alkylation compared to other bases.

-

Reagent Addition: Add a solution of this compound (1.1 eq) in a small amount of acetonitrile.

-

Reaction Conditions: Stir the mixture vigorously at 60 °C. Monitor the reaction by TLC for the disappearance of the starting phenol (typically 2-6 hours).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Rinse the filter cake with a small amount of acetonitrile.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify directly by silica gel column chromatography to obtain the pure O-alkylated product.[16]

Purification and Characterization

Purification: Column chromatography is the primary method for purifying the products of these alkylation reactions.[17]

-

Stationary Phase: Silica gel is suitable for most products. For very polar or basic pyrimidine derivatives that exhibit peak tailing, consider adding a small amount of triethylamine (0.1-1%) to the eluent or using neutral alumina.[17]

-

Mobile Phase: A solvent system is best determined using TLC.[14] Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity. For more polar products, a Dichloromethane/Methanol system may be required.[14]

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure. The appearance of a new singlet in the ¹H NMR spectrum around 5.0-5.5 ppm is characteristic of the methylene protons (–CH₂–) connecting the pyrimidine to the nucleophile.

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive base (e.g., K₂CO₃ absorbed moisture). 2. Nucleophile is not acidic enough for the base used. 3. Reaction temperature is too low. | 1. Use freshly dried or new base. 2. Switch to a stronger base (e.g., NaH for N-alkylation, Cs₂CO₃ for O-alkylation).[6] 3. Gradually increase the reaction temperature (e.g., from RT to 60 °C) and monitor by TLC. |

| Formation of Multiple Products | 1. Dialkylation (if the nucleophile has multiple reactive sites). 2. N- vs. O-alkylation selectivity issues (for substrates like hydroxypyridines).[18] 3. Degradation of starting material or product. | 1. Use a limiting amount of the alkylating agent (e.g., 0.95 eq). 2. Modify the solvent and base combination; polar aprotic solvents (DMF) often favor N-alkylation, while polar protic solvents can favor O-alkylation.[3][15] 3. Run the reaction at a lower temperature for a longer duration. |

| Difficult Purification | 1. Product and starting material have similar Rf values. 2. Product is highly polar and streaks on silica gel. | 1. Try a different solvent system for chromatography. If separation is still poor, consider reverse-phase chromatography.[14] 2. Use a modified mobile phase (e.g., add 1% triethylamine for basic compounds) or switch to a different stationary phase like alumina or HILIC.[17] |

Safety and Handling

Alkylating agents, including bromomethyl derivatives, are hazardous chemicals and must be handled with extreme care.[10] They are often classified as irritants, lachrymators, and potential mutagens.[11][19]

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. Change gloves immediately if contamination occurs.[10]

-

Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Weigh the solid in the fume hood.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to your institution's guidelines.

-

Spill Response: In case of a spill, evacuate the area. Use a spill kit designed for chemical spills to absorb the material. Do not clean up a large spill without proper training and equipment.

By adhering to these protocols and safety guidelines, researchers can confidently and safely employ this compound as a powerful tool in the synthesis of novel molecular entities for drug discovery.

References

- BenchChem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. BenchChem.

- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.

- PAHO. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Paho.org.

- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem.

- PubMed. (n.d.). Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus. PubMed.

- Mudgal, P. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma.

- BenchChem. (2025). A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Comparative Analysis. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole. BenchChem.

- Liv Hospital. (2026, January 23). Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses. Liv Hospital.

- PMC. (n.d.). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. PMC.

- PubMed. (2022, April 1). Substituent-Driven Selective N-/ O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H)-ones Using Brominated Enones. PubMed.

- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkynylation. Organic Chemistry Portal.

- PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC.

- SCIRP. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP.

- BSAVA Library. (n.d.). Safety and handling of chemotherapeutic agents. BSAVA Library.

- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.

- ResearchGate. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate.

- ResearchGate. (n.d.). Alkylation reaction of pyrimidine derivatives at the nitrogen. ResearchGate.

- OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. OSHA.

- BC Cancer. (n.d.). Safe Handling of Hazardous Drugs. BC Cancer.

- CymitQuimica. (n.d.). CAS 304902-96-3: 5-Bromo-2-cyclopropylpyrimidine. CymitQuimica.

- PubChem. (n.d.). 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413. PubChem.

- Benchchem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.

- Growing Science. (2021, August 16). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Growing Science.

- Preprints.org. (n.d.). The Use of Pyrimidines in Medicinal Chemistry: Derivatives with Artesunic Acid. Preprints.org.

- MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. MDPI.

- BLD Pharm. (n.d.). 304902-96-3|5-Bromo-2-cyclopropylpyrimidine|BLD Pharm. BLD Pharm.

- Fisher Scientific. (2016, December 2). SAFETY DATA SHEET. Fisher Scientific.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 8. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. www3.paho.org [www3.paho.org]

- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 12. bsavalibrary.com [bsavalibrary.com]

- 13. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Substituent-Driven Selective N-/ O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H)-ones Using Brominated Enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bccancer.bc.ca [bccancer.bc.ca]

Technical Application Note: Nucleophilic Substitution of 5-(Bromomethyl)-2-cyclobutylpyrimidine

[1][2]

Executive Summary & Molecule Profile[3]

5-(Bromomethyl)-2-cyclobutylpyrimidine is a high-value heterocyclic building block characterized by two distinct structural domains: a lipophilic, metabolically stable cyclobutyl "anchor" at the C2 position and a highly reactive electrophilic "warhead" (bromomethyl group) at the C5 position.[1][2]

This guide details the optimization of nucleophilic substitution (

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| Reactive Handle | C5-Bromomethyl (Benzylic-like halide) |

| Primary Mechanism | |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

Safety & Handling (Critical)

WARNING: Lachrymator & Vesicant Bromomethyl pyrimidines are structurally analogous to benzyl bromide and are potent lachrymators (tear gas agents) and skin sensitizers.

-

Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to neutralize spills and contaminated glassware immediately.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.[2]

Mechanistic Insight: The "Soft" Electrophile

The reaction proceeds via a classical

-

Leaving Group: Bromide (

) is a weak base and excellent leaving group.[1][3] -

Nucleophile Trajectory: Backside attack (

to the C-Br bond). -

Steric Considerations: The C5 position is relatively unhindered. However, the C2-cyclobutyl group adds bulk distal to the reaction site, which generally does not impede

attack but influences solubility and aggregation.[2]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for

General Reaction Guidelines

Solvent Selection

The choice of solvent is the single most critical variable.

-

Preferred: Acetonitrile (MeCN) or DMF/DMA . These polar aprotic solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.

-

Alternative: THF or DCM (for highly reactive amines).

-

Avoid: Alcohols (unless forming ethers) or water (hydrolysis risk).

Base Selection[1][2]

-

For Amines: Excess amine (2.5 eq) or DIPEA/TEA (1.5 eq) to scavenge the HBr generated.

-

For Phenols/Thiols:

or

Experimental Protocols

Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)

Target: Introduction of piperidines, morpholines, or primary amines.[2]

Reagents:

-

Amine Nucleophile (1.2 – 1.5 eq)

- (2.0 eq) or DIPEA (2.0 eq)

-

Solvent: Acetonitrile (anhydrous)

Step-by-Step:

-

Preparation: Dissolve 1.0 mmol of this compound in 5 mL anhydrous MeCN (

). -

Addition: Add 2.0 mmol of

(powdered). -

Nucleophile: Add 1.2 mmol of the amine dropwise at

. -

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Note: For sterically hindered amines, heat to

.

-

-

Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. Look for disappearance of starting material (

shifts significantly). -

Workup: Dilute with EtOAc (20 mL). Wash with water (

) and brine ( -

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients for polar amines).

Protocol B: Etherification (Williamson Ether Synthesis)

Target: Synthesis of alkoxymethyl or phenoxymethyl derivatives.

Reagents:

-

Alcohol/Phenol (1.1 eq)

-

Base: NaH (60% in oil, 1.2 eq) for alcohols;

(2.0 eq) for phenols. -

Solvent: DMF (anhydrous)

Step-by-Step:

-

Activation: In a flame-dried flask, dissolve the alcohol/phenol in dry DMF at

. -

Deprotonation: Carefully add NaH (for alcohols). Stir 15–30 min until gas evolution ceases.

-

Alkylation: Add a solution of this compound (1.0 eq) in DMF dropwise to the alkoxide solution at

. -

Reaction: Stir at RT for 1–3 hours.

-

Critical: Do not heat above

to avoid elimination of HBr.

-

-

Quench: Carefully quench with saturated

solution. -

Extraction: Extract with

or EtOAc. (Cyclobutyl group aids lipophilicity, making extraction efficient).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or reagents.[1][2][3] | Use freshly distilled MeCN/DMF and store reagents in a desiccator. |

| Bis-alkylation | Primary amine nucleophile is too reactive.[1][2] | Use a large excess of amine (5–10 eq) or use a protecting group strategy (e.g., Boc-amine).[2] |

| Incomplete Reaction | Poor solubility of nucleophile salt. | Switch to DMF or add a phase transfer catalyst (TBAI, 5 mol%). |

| Elimination Byproduct | Base is too strong or temp too high. | Switch from NaH/KOtBu to |

Experimental Workflow Diagram

Figure 2: Standard experimental workflow for nucleophilic substitution of this compound.

References

-

BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. (Accessed 2025).[4] Link

-

Sigma-Aldrich. Product Safety Data Sheet: 5-Bromo-2-(bromomethyl)pyrimidine.[1][2] (Accessed 2025).[4] Link

-

PubChem. Compound Summary: 5-(Bromomethyl)pyrimidine.[4][5] National Library of Medicine. Link

-

ResearchGate. Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor. Organic Process Research & Development, 2013. Link

-

Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds (CN110642788A).[1][2]Link

Sources

- 1. 304902-96-3|5-Bromo-2-cyclopropylpyrimidine|BLD Pharm [bldpharm.com]

- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

Application Note: Protocol for Coupling 5-(Bromomethyl)-2-cyclobutylpyrimidine with Amines

Executive Summary

This guide details the optimized protocols for coupling This compound (Structure 1 ) with primary and secondary amines.[1] This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands, where the cyclobutyl moiety provides metabolic stability and fills hydrophobic pockets, while the pyrimidine ring offers hydrogen-bonding potential.

The coupling proceeds via a nucleophilic substitution (

Strategic Considerations & Mechanism

Chemical Reactivity

The 5-(bromomethyl) group on the pyrimidine ring is significantly more reactive than a standard benzyl bromide. The electron-withdrawing nature of the pyrimidine nitrogen atoms destabilizes the C-Br bond, making the methylene carbon highly electrophilic.

-

Advantage: Reactions proceed rapidly, often at mild temperatures.

-

Risk: High susceptibility to dimerization (quaternary ammonium salt formation) and hydrolysis if moisture is present.[1]

The Cyclobutyl Influence

The 2-cyclobutyl substituent adds steric bulk and lipophilicity compared to methyl or hydrogen analogues.

-

Solubility: This intermediate is more soluble in non-polar organic solvents (DCM, Toluene) than its 2-methyl counterparts.

-

Sterics: While the cyclobutyl group is distal to the reaction center (C5), it protects the N1/N3 positions from non-specific electrophilic attack, slightly improving chemoselectivity.

Reaction Mechanism ( )

The amine nucleophile attacks the methylene carbon, displacing the bromide ion.

Figure 1: Mechanistic pathway for the coupling reaction.[3] Note the critical branch point where the product can re-react to form side products if stoichiometry is not controlled.

Experimental Protocols

Method A: General Protocol (Secondary Amines)

Best for: Coupling secondary amines or non-volatile primary amines where 1:1 stoichiometry is desired.[1]

Solvent: Acetonitrile (MeCN) or DMF.[1]

Base: Potassium Carbonate (

Materials

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Amine (1.1 equiv)

-

Base:

(anhydrous, 2.0 – 3.0 equiv) -

Solvent: Anhydrous MeCN (

concentration)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine (1.1 equiv) and

(2.5 equiv) in anhydrous MeCN. -

Addition: Cool the mixture to

(ice bath). Add this compound (1.0 equiv) portion-wise or as a solution in minimal MeCN over 10 minutes.-

Note: Cooling is critical to prevent exotherms that degrade the bromide.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir.

-

Workup:

-

Filter off the solid inorganic salts (

, Excess Base). -

Concentrate the filtrate under reduced pressure.[1]

-

Partition the residue between Ethyl Acetate (EtOAc) and Water (

). Wash the organic layer with Brine (

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Method B: Primary Amines (Prevention of Over-Alkylation)

Best for: Primary amines where mono-alkylation is the target. Strategy: Use a large excess of amine to statistically favor the mono-product.[1]

Modifications to Method A

-

Stoichiometry: Use 3.0 – 5.0 equiv of the primary amine.

-

Addition Order: Add the bromide solution very slowly (via syringe pump or dropping funnel) to the solution of the amine and base.

-

Workup: The excess amine must be removed.[1] If volatile (e.g., propylamine), remove by rotary evaporation. If non-volatile (e.g., benzylamine), use acid-base extraction or careful chromatography.

Method C: Sensitive Substrates (Non-Nucleophilic Base)

Best for: Substrates sensitive to inorganic bases or requiring solubility in non-polar solvents.[1] Base: DIPEA (Hünig's Base) or TEA.[1] Solvent: THF or DCM.

Procedure

-

Dissolve this compound (1.0 equiv) in anhydrous THF (

). -

Add DIPEA (2.0 equiv).[1]

-

Add the amine (1.0 equiv) at

. -

Stir at RT for 12 hours.

-

Note: This method often requires an aqueous wash (saturated

) to remove ammonium salts formed during the reaction.[1]

Data Summary & Optimization Table

| Variable | Recommendation | Rationale |

| Solvent | MeCN (Preferred), DMF, THF | MeCN offers the best balance of polarity for |

| Base | Inorganic bases act as HCl scavengers and are easily filtered.[1] | |

| Temperature | Starting cold minimizes side reactions. Heating ( | |

| Concentration | High dilution favors mono-alkylation; high concentration favors dimerization. | |

| Catalyst | TBAI or KI (0.1 equiv) | Add Iodide source if reaction is incomplete after 24h. Converts alkyl bromide to more reactive alkyl iodide in situ. |

Troubleshooting & Critical Controls

Stability of the Starting Material

The 5-(bromomethyl)pyrimidine moiety is unstable as a free base over long periods.

-

Storage: Store as the hydrobromide salt if possible, or keep the free base at

under Argon. -

Color Change: If the white solid turns yellow/orange, it indicates decomposition (HBr release). Recrystallize from Hexane/EtOAc before use.[1]

"Finkelstein" Acceleration

If the cyclobutyl group causes steric hindrance (rare, but possible with bulky amines), add 10 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This generates the transient, highly reactive 5-(iodomethyl) species.

Handling the Hydrobromide Salt

If your starting material is supplied as this compound HBr:

-

You must add an extra equivalent of base (Total: 3.0–4.0 equiv) to neutralize the HBr salt before the nucleophilic attack can occur.

Safety & Hazard Identification

Warning: Benzylic-type bromides are potent alkylating agents and lachrymators.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[1]

-

Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.[1]

-

Quenching: Quench excess alkylating agent with 10% aqueous ammonia or dilute NaOH before disposal.[1]

References

-

BenchChem. (2025).[1][4] A Comparative Analysis of the Reactivity of 5-(Chloromethyl)- and 5-(Bromomethyl)-2-methylpyrimidin-4-amine. Retrieved from

-

EvitaChem. (n.d.).[1] 5-(Bromomethyl)pyrimidine hydrobromide Product Information. Retrieved from

-

Wnuk, S. F., et al. (2012). "Bromination at C-5 of pyrimidine and C-8 of purine nucleosides."[1] Tetrahedron Letters, 53(26), 3333-3336. Retrieved from

-

PubChem. (2025).[1][5] 5-(Bromomethyl)pyrimidine Compound Summary. National Library of Medicine.[1] Retrieved from

-

Google Patents. (2020).[1] CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.[1][3][6] Retrieved from

Sources

- 1. 5-(Bromomethyl)pyrimidine hydrobromide | 93224-07-8 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-(Bromomethyl)pyrimidine | C5H5BrN2 | CID 14434919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

Application Notes & Protocols: The Strategic Use of 5-(Bromomethyl)-2-cyclobutylpyrimidine in Targeted Covalent Kinase Inhibitor Design

Introduction: The Rise of Targeted Covalent Inhibition

The landscape of kinase inhibitor development is continually evolving, driven by the need for greater potency, enhanced selectivity, and strategies to overcome acquired drug resistance. While traditional, reversible inhibitors have achieved significant clinical success, their efficacy can be limited by short duration of action and competition with high intracellular concentrations of ATP. Targeted Covalent Inhibitors (TCIs) have emerged as a powerful alternative, offering the potential for prolonged pharmacodynamic effects and high specificity by forming a stable, covalent bond with their protein target.[1][2][3] The pyrimidine scaffold is a cornerstone in kinase inhibitor design, prized for its ability to mimic the adenine of ATP and form critical hydrogen bonds within the kinase hinge region.[4][5][6]

This guide introduces 5-(Bromomethyl)-2-cyclobutylpyrimidine , a versatile and strategically designed chemical scaffold for the development of novel targeted covalent kinase inhibitors. The inherent reactivity of the bromomethyl group, combined with the favorable kinase-binding properties of the substituted pyrimidine core, makes this an invaluable tool for researchers, scientists, and drug development professionals. We will explore the rationale behind its design, provide detailed synthetic and experimental protocols, and offer insights into the validation of its covalent mechanism of action.

Section 1: Rationale for the Scaffold's Design

The efficacy of this compound as a precursor for potent kinase inhibitors stems from the synergistic contribution of its three key structural features.

-

The Pyrimidine Core: The Anchor. The 2-substituted pyrimidine ring is a "privileged scaffold" in medicinal chemistry.[7] It acts as an anchor, positioning the inhibitor within the ATP-binding pocket by forming one or more hydrogen bonds with the backbone amides of the kinase hinge region, a conserved structural motif across the kinome.[5] This foundational interaction is critical for achieving initial, non-covalent binding affinity.

-

The Cyclobutyl Moiety: The Selectivity Driver. The cyclobutyl group at the C2 position is designed to project into a hydrophobic region of the ATP-binding site. Its size and conformation can be exploited to achieve selectivity for specific kinases, as the topology of these hydrophobic pockets varies significantly. Several approved and investigational kinase inhibitors, particularly targeting Janus kinases (JAKs), have successfully incorporated cyclobutyl groups to enhance potency and selectivity.[8][9][10]

-

The Bromomethyl "Warhead": The Covalent Engine. The 5-(bromomethyl) group is a reactive electrophile, or "warhead," designed to engage a nearby nucleophilic amino acid residue on the target kinase.[11] Most commonly, this target is a non-catalytic cysteine residue located near the ATP-binding pocket.[12][13] The inhibition occurs via a two-step mechanism: first, the pyrimidine core directs the reversible binding of the inhibitor to the active site (governed by the inhibition constant, Ki), followed by an irreversible covalent bond formation as the cysteine's thiol group attacks the carbon of the bromomethyl moiety, displacing the bromide ion (governed by the rate of inactivation, kinact).[14][15]

Section 2: Synthetic Protocols

The following protocols provide a general framework for the synthesis of the core scaffold and its elaboration into a final inhibitor candidate.

Protocol 2.1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from commercially available 2-cyclobutyl-5-methylpyrimidine. The key step is a selective radical bromination of the methyl group.

Materials:

-

2-cyclobutyl-5-methylpyrimidine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes, Ethyl Acetate

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-cyclobutyl-5-methylpyrimidine (1.0 eq) in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a 250W incandescent bulb to initiate the radical reaction. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford pure this compound.

-

Causality Note: The use of a radical initiator (AIBN) and light is crucial for selectively brominating the benzylic-like methyl group over potential aromatic C-H bromination.[16] CCl₄ is a classic solvent for these reactions, but safer alternatives like chlorobenzene can also be considered.

Protocol 2.2: Synthesis of a 2,4-Disubstituted Pyrimidine Inhibitor Candidate

This protocol describes the synthesis of a final inhibitor via a nucleophilic aromatic substitution (SNAr) reaction, a common strategy for building pyrimidine-based kinase inhibitors.[7][17] This example assumes a 4-chloro-5-(bromomethyl)-2-cyclobutylpyrimidine intermediate.

Materials:

-

4-chloro-5-(bromomethyl)-2-cyclobutylpyrimidine

-

Target amine (e.g., 3-aminopyrazole, aniline derivative) (1.0 - 1.2 eq)

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)

-

1-Pentanol, n-Butanol, or Dimethylformamide (DMF) as solvent

-

Standard workup and purification reagents as listed in Protocol 2.1

Procedure:

-

Setup: To a microwave vial or sealed tube, add 4-chloro-5-(bromomethyl)-2-cyclobutylpyrimidine (1.0 eq), the desired amine (1.1 eq), and DIPEA (2.0 eq).

-

Solvent: Add the chosen solvent (e.g., 1-pentanol).

-

Reaction: Seal the vessel and heat the reaction mixture to 120-140°C for 2-16 hours. Microwave irradiation can significantly shorten reaction times. Monitor the reaction by LC-MS.

-

Workup: After cooling, concentrate the reaction mixture to remove the solvent.

-

Purification: Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the final product by silica gel chromatography or preparative HPLC.

Section 3: Biochemical Characterization Protocols

Once synthesized, the inhibitor must be characterized to determine its potency and kinetic parameters.

Protocol 3.1: Kinase Inhibition Assay (IC₅₀ Determination)

This protocol uses the ADP-Glo™ Kinase Assay (Promega) as an example, which measures kinase activity by quantifying the amount of ADP produced.[18]

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate peptide/protein

-

Synthesized inhibitor compound

-

Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate-reading luminometer

Procedure:

-

Inhibitor Dilution: Prepare a serial dilution of the inhibitor in kinase assay buffer (e.g., 11-point, 3-fold dilution starting from 10 µM).

-

Reaction Setup: In a 384-well plate, add the kinase and substrate to the assay buffer.

-

Pre-incubation: Add the serially diluted inhibitor to the wells. Also include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Pre-incubate the kinase and inhibitor together for a fixed time (e.g., 30-60 minutes) to allow for covalent bond formation.

-

Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.[19]

-

Data Analysis: Measure luminescence. Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Trustworthiness Note: For covalent inhibitors, the calculated IC₅₀ is highly dependent on the pre-incubation time. It is crucial to report this time alongside the IC₅₀ value. Comparing IC₅₀ values at different pre-incubation times (e.g., 15 min vs. 120 min) can provide initial evidence of a time-dependent (covalent) mechanism.

Protocol 3.2: Determining Covalent Binding Kinetics (kinact/KI)

A more rigorous characterization of a covalent inhibitor involves determining the second-order rate constant kinact/KI, which measures the overall efficiency of inactivation.[14][15] This can be achieved by measuring the observed rate of inhibition (kobs) at various inhibitor concentrations.

Procedure:

-

Setup: Prepare multiple kinase reactions as in Protocol 3.1, but for each concentration of the inhibitor.

-

Time Course: At various time points after adding the inhibitor, initiate the kinase reaction with ATP and immediately measure the residual kinase activity using a rapid endpoint assay.

-

Data Analysis: For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus time. The slope of this line will be -kobs.

-

Determine Parameters: Plot the calculated kobs values against the inhibitor concentration [I]. Fit the data to the hyperbolic equation: kobs = (kinact * [I]) / (KI + [I]) This allows for the determination of the individual kinetic parameters kinact and KI. The overall efficiency is given by the ratio kinact/KI.

Section 4: Validating the Covalent Mechanism

Biochemical data suggesting covalent inhibition must be confirmed with biophysical methods. Mass spectrometry (MS) is the definitive technique for this purpose.[20][21]

Protocol 4.1: Intact Protein Mass Spectrometry

This protocol confirms that the inhibitor forms a covalent adduct with the target protein by detecting the expected mass shift.

Materials:

-

Purified recombinant target kinase (~1-5 µM)

-

Synthesized inhibitor compound (5-10 fold molar excess)

-

MS-compatible buffer (e.g., Ammonium Bicarbonate)

-

LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Incubate the kinase with the inhibitor (e.g., at 37°C for 2-4 hours). Prepare a control sample of the kinase incubated with vehicle (e.g., DMSO) only.

-

Desalting: Remove excess, non-covalently bound inhibitor and buffer salts using a C4 ZipTip or other desalting column.

-

Analysis: Analyze both the treated and control samples by LC-MS. Deconvolute the resulting multi-charged spectra to determine the intact protein mass.

-

Confirmation: A successful covalent modification is confirmed by a mass increase in the treated protein that corresponds to the molecular weight of the bound inhibitor fragment (i.e., the inhibitor minus the mass of HBr).[21][22]

Protocol 4.2: Peptide Mapping by LC-MS/MS

To identify the specific amino acid residue modified by the inhibitor, a "bottom-up" proteomics approach is used.

Procedure:

-

Adduct Formation: Form the protein-inhibitor adduct as described in Protocol 4.1.

-

Denaturation and Digestion: Denature the protein (e.g., with urea), reduce the disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide). Digest the protein into smaller peptides using a protease like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS. The instrument will fragment the peptides and measure the mass of the fragments.

-

Data Analysis: Use specialized software to search the MS/MS data against the known protein sequence.[23][24] The covalent modification will be identified as a mass shift on a specific peptide. The fragmentation pattern (MS/MS spectrum) of that peptide will confirm the exact residue that has been modified.

Section 5: Data Summary and Interpretation

Proper documentation and interpretation of results are critical for advancing a kinase inhibitor project.

| Parameter | Assay | Expected Result for Covalent Inhibitor | Key Insight |

| IC₅₀ | Kinase Inhibition Assay | Value decreases with longer pre-incubation time. | Potency and time-dependency of inhibition. |

| kinact / KI | Kinetic Analysis | A measurable second-order rate constant. | Efficiency of covalent inactivation. |

| Δ Mass | Intact Protein MS | Mass increase = MWInhibitor - MWHBr | Definitive confirmation of 1:1 covalent adduct formation. |

| Modified Peptide | Peptide Mapping MS/MS | Identification of a specific peptide with the expected mass adduct. | Pinpoints the exact amino acid residue targeted by the inhibitor. |

Conclusion

This compound represents a highly strategic starting point for the design of targeted covalent kinase inhibitors. By leveraging the established hinge-binding properties of the pyrimidine core, the selectivity potential of the cyclobutyl group, and the precisely placed reactivity of the bromomethyl warhead, researchers can efficiently develop potent and selective tool compounds and therapeutic candidates. The protocols outlined in this guide provide a comprehensive roadmap from synthesis to biochemical and biophysical validation, enabling a robust and data-driven approach to covalent kinase inhibitor discovery.

References

- Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.

- Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.MDPI.

- Technologies for Direct Detection of Covalent Protein–Drug Adducts.PMC.

- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).

- Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.Request PDF.

- Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.PubMed.

- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).PubMed.

- A Researcher's Guide to Mass Spectrometry for Valid

- Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC).

- Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP.Springer.

- Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.Benchchem.

- A practical guide for the assay-dependent characteris

- Covalent drugs and inhibitors characterization based on kinetic properties.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.PubMed.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.MDPI.

- Cyclobutyl-substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors.

- Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prost

- Assay Development for Protein Kinase Enzymes.NCBI - NIH.

- MS-Based Covalent Binding Analysis.ICE Bioscience.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific

- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry.

- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- PROTEIN KINASE C ASSAY KITS PROTOCOL.Thermo Fisher Scientific.

- Methods for Detecting Kinase Activity.Cayman Chemical.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.Future Science.

- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.

- Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modific

- Kinase Assays with Myra.Bio Molecular Systems.

- Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.

- P

- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors.PubMed.

- Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin.

- Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- Synthesis Methods of 5-Bromo-2-chloropyrimidine.ChemicalBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. CN103415515B - Cyclobutyl-substituted pyrrolopyridine and pyrrolopyrimidine derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 9. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 10. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biomolecularsystems.com [biomolecularsystems.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 23. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 24. pubs.acs.org [pubs.acs.org]

Application Note: Solvent Engineering for 5-(Bromomethyl)-2-cyclobutylpyrimidine Substitutions

Abstract

The scaffold 5-(Bromomethyl)-2-cyclobutylpyrimidine represents a critical intermediate in the synthesis of next-generation kinase inhibitors and GPCR modulators. Its unique structure combines the electron-deficient pyrimidine ring with a lipophilic, sterically demanding cyclobutyl group. This application note provides a definitive guide to solvent selection for nucleophilic substitution (

Chemical Profile & Reactivity Analysis

To select the correct solvent, one must first understand the electrophile's behavior.

-

The Electrophile: The C-5 bromomethyl group is highly reactive, analogous to a benzyl bromide but more electron-deficient due to the pyrimidine nitrogens. This makes it prone to rapid

reactions but also highly susceptible to hydrolysis (solvolysis) in protic media. -

The Cyclobutyl Moiety: Unlike the cyclopropyl group, the cyclobutyl ring is stable to mild acids and bases. However, it imparts significant lipophilicity (

), altering solubility profiles compared to simple methyl-pyrimidines. -

The Hazard: Like many benzylic-type halides, this compound is a potent lachrymator and skin irritant.

Stability Risk Assessment

| Condition | Stability | Risk Factor |

| Protic Solvents (MeOH, EtOH) | Low | Rapid solvolysis to form ethers (e.g., 5-(methoxymethyl)...). |

| Aqueous Base | Low | Hydrolysis to the alcohol; potential degradation of the pyrimidine ring at high pH/Temp. |

| Lewis Acids | Moderate | Potential for cyclobutyl ring expansion/opening under forcing conditions. |

Solvent Selection Matrix

The choice of solvent dictates reaction rate, byproduct formation, and downstream processing efficiency.

The "Class A" Standard: Polar Aprotic

-

Acetonitrile (MeCN): The gold standard. It offers a high dielectric constant (

) to stabilize the transition state without trapping the nucleophile in a hydrogen-bond cage. It is easily removed (bp 82°C) compared to DMF. -

Acetone: Excellent for Finkelstein conditions (adding NaI) but limited by low boiling point (56°C) if the nucleophile is sluggish.

The "Class B" Green Alternatives (Recommended)

Modern drug development requires moving away from reprotoxic solvents like DMF and NMP.

-

Ethyl Acetate (EtOAc) + PTC: Due to the lipophilicity of the cyclobutyl group, the starting material dissolves well in EtOAc. By adding a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Iodide (TBAI), reaction rates can rival DMF without the workup difficulty.

-

2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with higher stability than THF. It forms a clean biphasic split with water, simplifying workup.

The "Class C" Restricted

-

DMF/DMAc/NMP: While kinetically fast, these are high-boiling and difficult to remove without aqueous washes that may hydrolyze the product. Use only if solubility is strictly limited in Class A/B.

-

Alcohols/Water: Strictly Prohibited as reaction solvents due to competitive solvolysis.

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent system based on nucleophile type and solubility.

Caption: Decision tree for solvent selection prioritizing kinetic efficiency and green chemistry principles.

Detailed Experimental Protocols

Protocol A: Standard Amine Coupling in Acetonitrile

Context: Best for secondary amines or anilines where the nucleophile is soluble in organic media.

Reagents:

-

This compound (1.0 eq)

-

Amine Nucleophile (1.1 eq)

-

Base:

(anhydrous, 2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (anhydrous, 10 volumes)

Workflow:

-

Charge: To a reaction vessel equipped with a magnetic stir bar, add the pyrimidine scaffold and Acetonitrile. Stir until dissolved.

-

Add Base: Add DIPEA (liquid) or

(solid). Note: If using carbonate, ensure fine mesh size to maximize surface area. -

Add Nucleophile: Add the amine dropwise at 0°C to control exotherm.

-

Reaction: Warm to Room Temperature (RT). Monitor by TLC (Hex/EtOAc 7:3) or LCMS.[1]

-

Expert Tip: If reaction is <50% complete after 2 hours, heat to 45°C. Do not exceed 60°C to prevent pyrimidine degradation.

-

-

Workup: Evaporate MeCN. Redissolve residue in EtOAc/Water. Wash organic layer with Brine. Dry over

.

Protocol B: Green Phase-Transfer Catalysis (PTC)

Context: Ideal for anionic nucleophiles (e.g., Sodium Azide, Cyanide, or Thiolates) that are insoluble in organic solvents.

Reagents:

-

This compound (1.0 eq) in Ethyl Acetate (EtOAc).

-

Nucleophile salt (1.5 eq) in Water (

). -

Catalyst: Tetrabutylammonium Iodide (TBAI) (0.05 eq).

Workflow:

-

Biphasic Setup: Dissolve the pyrimidine in EtOAc (5 vol). Dissolve the salt in minimal water (2 vol). Combine phases.

-

Catalyst: Add TBAI (5 mol%). The interface will turn slightly yellow/orange.

-

Agitation: High-speed stirring (>800 RPM) is critical to create an emulsion.

-

Monitoring: Monitor the organic layer by HPLC. The lipophilic product will remain in the EtOAc layer; the bromide byproduct stays in the water.

-

Separation: Stop stirring. Layers separate instantly. Discard aqueous layer. No evaporation of high-boiling solvents required.

Reaction Mechanism & Pathway Visualization

The following diagram details the

Caption: Mechanistic pathway highlighting the critical need to avoid protic solvents to prevent solvolysis.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion | Nucleophile insolubility or "Solvent Cage" effect. | Switch from Toluene/THF to MeCN or add 10% DMF. Add 5% TBAI catalyst. |

| New Impurity (+14 mass) | Methyl ether formation. | Methanol contamination in the solvent or workup. Switch to anhydrous EtOH-free chloroform or EtOAc. |

| Hydrolysis (+ OH peak) | Wet solvent. | Use molecular sieves (3Å) in MeCN. Ensure reagents are dry. |

| Precipitation | Product is less soluble than SM. | This is good! Filter the solid, wash with cold ether, and dry. |

References

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

kinetics). -

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Source for Green Chemistry replacements like 2-MeTHF).

-

Pfizer Inc. (2025). "Green Chemistry Solvent Selection Guide." (Industry standard for solvent toxicity classification).

-